Dimethyloctadecyl(3-(triethoxysilyl)propyl)ammonium chloride

Description

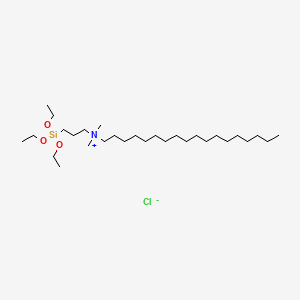

Dimethyloctadecyl(3-(triethoxysilyl)propyl)ammonium chloride (CAS 27668-52-6) is a quaternary ammonium compound (QAC) with a unique hybrid structure combining a long hydrophobic alkyl chain (C18) and a hydrolyzable triethoxysilyl group. This dual functionality enables covalent bonding to silica-based surfaces via silanol condensation while imparting antimicrobial and surfactant properties through its cationic ammonium moiety .

Properties

IUPAC Name |

dimethyl-octadecyl-(3-triethoxysilylpropyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H64NO3Si.ClH/c1-7-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-30(5,6)28-26-29-34(31-8-2,32-9-3)33-10-4;/h7-29H2,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBYCVPFYWTROV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCC[Si](OCC)(OCC)OCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H64ClNO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50977718 | |

| Record name | N,N-Dimethyl-N-[3-(triethoxysilyl)propyl]octadecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62117-57-1 | |

| Record name | Octadecyldimethyl(3-triethoxysilylpropyl)ammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62117-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethoxysilylpropyl steardimonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062117571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octadecanaminium, N,N-dimethyl-N-[3-(triethoxysilyl)propyl]-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-N-[3-(triethoxysilyl)propyl]octadecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyloctadecyl[3-(triethoxysilyl)propyl]ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHOXYSILYLPROPYL STEARDIMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGN40YQC7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Materials and Reagents

- Octadecyldimethylamine (long-chain tertiary amine)

- 3-(Triethoxysilyl)propyl chloride (silane functional alkyl chloride)

- Organic solvent (e.g., methanol, ethanol, or other inert solvents)

- Drying agents and inert atmosphere (to prevent moisture ingress)

Synthetic Procedure

Reaction Setup:

The octadecyldimethylamine is dissolved in a dry organic solvent under an inert atmosphere (nitrogen or argon) to exclude moisture.Addition of Alkyl Chloride:

3-(Triethoxysilyl)propyl chloride is added dropwise to the amine solution with stirring. The reaction mixture is maintained at a controlled temperature (often ambient to 50°C) to facilitate the nucleophilic substitution.Quaternization Reaction:

The tertiary amine nitrogen attacks the alkyl chloride carbon, forming the quaternary ammonium salt. The triethoxysilyl group remains intact if moisture is rigorously excluded.Workup and Purification:

After completion (monitored by techniques such as NMR or IR spectroscopy), the reaction mixture is concentrated. The product may be purified by precipitation or solvent extraction methods. It is commonly stored as a 60% solution in methanol to maintain stability.

Hydrolysis and Stability Considerations

- The triethoxysilyl groups are susceptible to hydrolysis in the presence of moisture, converting to silanol groups that can condense to siloxane bonds. This property is exploited in surface modification but requires careful handling during synthesis to avoid premature polymerization.

- The compound decomposes upon heating, releasing irritating gases; thus, temperature control during synthesis and storage is essential.

Research Findings and Characterization Data

In a study involving surface modification of TiO2 nanoparticles, Dimethyloctadecyl(3-(trimethoxysilyl)propyl)ammonium chloride (a closely related compound with trimethoxysilyl instead of triethoxysilyl groups) was used to functionalize nanoparticles, demonstrating the compound’s utility in materials chemistry:

| Parameter | Value / Observation |

|---|---|

| Concentration in methanol | 42–60 wt% solution |

| Appearance | Clear yellow solution |

| Molecular weight | 496.29 g/mol |

| Density | 0.89 g/cm³ |

| Flash point | 15 °C |

| Storage temperature | Ambient |

| Infrared spectrum | Conforms to expected silane and ammonium features |

| Argentometric titration (Cl-) | ≥58% chloride content |

These data indicate the product’s purity and confirm the presence of the quaternary ammonium chloride and silane functional groups.

Comparative Table of Related Compounds

| Compound Name | Key Structural Features | Application Notes |

|---|---|---|

| Octadecyldimethylamine | Long-chain amine, no silane | Used as surfactant, lacks silane reactivity |

| 3-(Triethoxysilyl)propyl chloride | Silane functional alkyl chloride | Used as silane coupling agent, no ammonium group |

| This compound | Quaternary ammonium + silane group | Combines surfactant and silane reactivity |

Summary of Preparation Methods

| Step No. | Process Description | Key Parameters | Notes |

|---|---|---|---|

| 1 | Dissolution of octadecyldimethylamine | Dry solvent, inert atmosphere | Prevent moisture ingress |

| 2 | Addition of 3-(triethoxysilyl)propyl chloride | Controlled temperature (ambient to 50°C) | Slow addition to control reaction rate |

| 3 | Quaternization reaction | Stirring, exclusion of moisture | Formation of quaternary ammonium salt |

| 4 | Purification and formulation | Concentration, solvent extraction | Product often stored in methanol solution |

Notes on Industrial and Laboratory Scale Synthesis

- Industrial Scale: Emphasis on solvent choice, reaction kinetics, and moisture control to maximize yield and minimize by-products. Continuous monitoring by IR and titration methods is common.

- Laboratory Scale: Typically performed in small batches with careful control of atmosphere and temperature. The product is characterized by NMR, FTIR, and elemental analysis to confirm structure.

Chemical Reactions Analysis

Types of Reactions

Dimethyloctadecyl(3-(triethoxysilyl)propyl)ammonium chloride undergoes various chemical reactions, including:

Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.

Condensation: The silanol groups can further condense to form siloxane bonds, which are crucial in forming stable silane coatings.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalyzed by acids or bases, often at elevated temperatures.

Substitution: Various nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Siloxane Polymers: Formed through condensation reactions.

Functionalized Silanes: Resulting from substitution reactions with different nucleophiles.

Scientific Research Applications

Surface Modification

Overview : DMOAP is widely used for surface modification due to its unique hydrophobic and reactive properties. It can enhance adhesion and hydrophobicity in coatings, making surfaces more resistant to moisture and microbial colonization.

Case Study : In a study on liquid crystal displays (LCDs), DMOAP was employed to modify indium tin oxide (ITO) electrodes. The treatment improved the alignment of liquid crystal molecules, which is crucial for optimizing image clarity and contrast in LCD technology.

| Application | Benefits |

|---|---|

| LCD Manufacturing | Enhanced liquid crystal alignment |

| Coating Technologies | Improved adhesion and hydrophobicity |

Antimicrobial Applications

Overview : DMOAP exhibits potent antimicrobial properties, making it suitable for disinfectants and coatings that require long-lasting efficacy against pathogens.

Case Study : Research demonstrated that DMOAP-coated personal protective equipment (PPE) significantly reduced contamination by influenza viruses and Salmonella for up to seven days . This property is particularly valuable in healthcare settings where maintaining sterile environments is critical.

| Microorganism | Reduction Efficacy |

|---|---|

| Influenza Virus | Significant reduction within 7 days |

| Salmonella | Significant reduction within 7 days |

Biosensors

Overview : The compound can functionalize surfaces for biosensor applications by forming a covalently bonded layer that facilitates the attachment of biomolecules such as enzymes and antibodies.

Case Study : A biosensor developed using DMOAP demonstrated enhanced sensitivity for detecting Escherichia coli O157:H7. The silane coupling agent improved the specificity of the biosensor, making it a promising tool for food safety applications.

| Biosensor Type | Target Pathogen | Sensitivity Improvement |

|---|---|---|

| Microfluidic Biosensor | E. coli O157:H7 | Enhanced sensitivity |

Agricultural Disinfectants

Overview : DMOAP has been evaluated as a disinfectant for agricultural equipment due to its ability to form durable bonds with various surfaces.

Case Study : A study focused on livestock facilities showed that DMOAP effectively disinfected farm equipment, maintaining its antimicrobial properties over time despite routine cleaning practices . This application could significantly reduce pathogen transmission in agricultural settings.

| Application Area | Efficacy |

|---|---|

| Livestock Facilities | Effective against various pathogens |

Antifouling Coatings

Overview : The compound's properties allow it to be incorporated into antifouling coatings, which prevent biofilm formation on submerged surfaces.

Case Study : Modified mesoporous silica nanoparticles coated with DMOAP exhibited significant antibacterial performance against both Gram-negative and Gram-positive bacteria. These coatings were tested in marine environments, demonstrating long-term antifouling capabilities .

| Coating Type | Antibacterial Activity |

|---|---|

| Mesoporous Silica Nanoparticles | High reduction rates against bacteria |

Mechanism of Action

The antimicrobial activity of Dimethyloctadecyl(3-(triethoxysilyl)propyl)ammonium chloride is primarily due to its quaternary ammonium group. This group interacts with the cell membranes of microorganisms, disrupting their integrity and leading to cell lysis. The compound’s silane group allows it to form stable bonds with surfaces, ensuring long-lasting antimicrobial effects .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C26H58ClNO3Si

- Molecular Weight : 496.29 g/mol

- Solubility: Reacts with water but soluble in methanol (42–60% solutions) .

- Applications :

Alkyl Chain Length Variants

The antimicrobial and surfactant efficacy of QACs is highly dependent on alkyl chain length. Comparisons include:

Dimethyloctyl[3-(trimethoxysilyl)propyl]ammonium chloride (C8QSBA)

- Structure : C8 alkyl chain instead of C16.

- Properties :

Alkyl(C12-C16)dimethylbenzylammonium chloride

- Structure : Benzyl group replaces the silane moiety; chains vary between C12–C14.

- Properties :

Table 1: Chain Length vs. Key Properties

| Compound | Chain Length | Antimicrobial Efficacy | Hydrophobicity | Silane Functionality |

|---|---|---|---|---|

| C18 (Target Compound) | C18 | Moderate-High | High | Yes (Triethoxy) |

| C8QSBA | C8 | Low | Moderate | Yes (Trimethoxy) |

| Alkyl(C12-C16)benzylammonium Cl | C12–C16 | High | Low-Moderate | No |

Silane Group Variations

The silane moiety (trimethoxy vs. triethoxy) significantly impacts hydrolysis rates and application conditions:

Trimethoxysilyl Analogues (e.g., DTSACl)

- Structure : Trimethoxysilyl (Si(OCH3)3) instead of triethoxysilyl (Si(OC2H5)3).

- Properties :

Triethoxysilyl (Target Compound)

- Properties :

Table 2: Silane Group Comparison

| Compound | Silane Type | Hydrolysis Rate | Preferred pH Range | Applications |

|---|---|---|---|---|

| Target Compound | Triethoxysilyl | Moderate | Basic | Coatings, Zeolites |

| DTSACl (Trimethoxy) | Trimethoxysilyl | Fast | Acidic/Neutral | Microencapsulation |

Antimicrobial Activity vs. Other QACs

While the C18 chain provides durable surface modification, its antimicrobial performance is context-dependent:

- Gram-positive bacteria : C14 alkyl chains (e.g., alkylC14-benzylammonium chloride) show superior efficacy due to optimized lipid bilayer disruption .

- Gram-negative bacteria : C16 chains are more effective, as their hydrophobicity penetrates outer membrane lipopolysaccharides .

- Target Compound : Exhibits broad-spectrum activity but may require higher concentrations compared to C12–C16 benzylammonium variants .

Hydrolysis and Stability

- Hydrolysis Rate : Trimethoxysilyl analogues (e.g., DTSACl) hydrolyze 2–3× faster than triethoxysilyl compounds at pH 5–7, making them suitable for rapid silica deposition .

- Temperature Sensitivity : Both variants require controlled temperatures (20–85°C) during synthesis to prevent premature condensation .

Biological Activity

Dimethyloctadecyl(3-(triethoxysilyl)propyl)ammonium chloride, often referred to as Si-QAC (Silicon Quaternary Ammonium Compound), is a synthetic compound that exhibits significant biological activity, particularly in antimicrobial and antiviral applications. This article summarizes its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

- Molecular Formula : C26H58ClNO3Si

- Molecular Weight : 496.30 g/mol

- CAS Number : 27668-52-6

The compound features a long hydrophobic alkyl chain (octadecyl) and a triethoxysilyl group, which facilitates its attachment to various surfaces, enhancing its antimicrobial properties.

Si-QAC functions primarily through the disruption of microbial cell membranes. The cationic nature of the ammonium group interacts with the negatively charged components of bacterial membranes, leading to:

- Membrane Disorganization : The hydrophobic tail penetrates the lipid bilayer, causing structural alterations that result in cell lysis.

- Electrostatic Interactions : The strong ionic interactions with bacterial surfaces enhance adhesion and subsequent antimicrobial action .

Antimicrobial Activity

Numerous studies have demonstrated the effectiveness of Si-QAC against a range of pathogens:

-

Bacterial Inhibition :

- Tested Organisms : Escherichia coli, Staphylococcus aureus, and Streptococcus mutans.

- Findings : Studies indicated low minimum inhibitory concentrations (MICs) for Gram-positive bacteria like S. aureus and Gram-negative bacteria such as E. coli. The antibacterial effects were attributed to both direct membrane disruption and the formation of bioactive films on surfaces .

- Antiviral Effects :

Study 1: Antibacterial Efficacy on Fabrics

A study evaluated the antibacterial activity of fabrics treated with Si-QAC against common pathogens. Post-treatment assessments demonstrated a significant reduction in bacterial counts after multiple wash cycles, indicating the durability of the antimicrobial effect .

Study 2: Disinfection in Agricultural Settings

Research conducted in hatchery facilities highlighted Si-QAC's potential as a disinfectant for farm equipment. The compound maintained its antimicrobial properties over time, effectively reducing pathogen load on various surfaces .

Data Table: Summary of Biological Activities

| Activity Type | Pathogen Tested | MIC (µg/mL) | Duration of Effect |

|---|---|---|---|

| Antibacterial | E. coli | 32 | Up to 7 days |

| S. aureus | 16 | Up to 7 days | |

| Antiviral | Influenza virus | N/A | Up to 7 days |

| Newcastle disease virus | N/A | Up to 7 days |

Environmental Impact and Safety

While Si-QAC shows promising biological activity, concerns regarding its environmental impact and toxicity have been raised. Regulatory assessments indicate that while it possesses antimicrobial efficacy, careful consideration is necessary regarding its use in agricultural and domestic settings due to potential toxicity to non-target organisms .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for dimethyloctadecyl(3-(triethoxysilyl)propyl)ammonium chloride, and how can purity be validated?

- Methodological Answer : The synthesis typically involves quaternization of a tertiary amine (e.g., dimethyloctadecylamine) with (3-chloropropyl)triethoxysilane, followed by purification via column chromatography or recrystallization. Purity validation requires a combination of techniques:

- NMR Spectroscopy : To confirm the presence of quaternary ammonium and triethoxysilyl groups (e.g., δ ~3.2 ppm for N⁺-CH₃ protons and δ ~1.2 ppm for -OCH₂CH₃ groups) .

- Elemental Analysis : To verify C, H, N, and Cl content against theoretical values (e.g., C: ~62.5%, Cl: ~7.1%) .

- FTIR : Peaks at ~1100 cm⁻¹ (Si-O-C) and ~1480 cm⁻¹ (C-N⁺) confirm functional groups .

Q. What analytical techniques are recommended for characterizing this compound’s structure and purity?

- Methodological Answer :

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states and intermediates to predict optimal solvents, temperatures, and catalysts. For example:

- Reaction Path Search : Identifies energy barriers for quaternization and silylation steps .

- Solvent Screening : COSMO-RS simulations predict methanol or ethanol as ideal solvents due to polarity matching .

- Experimental Validation : Coupling computational predictions with Design of Experiments (DoE) reduces trial-and-error iterations by ~40% .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., density, purity) across studies?

- Methodological Answer : Contradictions often arise from differences in solvent composition (e.g., 42% vs. 60% methanol solutions) or measurement protocols. To standardize

- Calibration : Use reference standards (e.g., NIST-traceable density meters) .

- Documentation : Report solvent ratios, temperature (e.g., 25°C for density measurements), and batch-specific impurities (e.g., 8 wt.% 3-chloropropyltrimethoxysilane in some lots) .

Q. What methodologies optimize the functionalization of nanomaterials using this compound as a surface modifier?

- Methodological Answer : The compound’s triethoxysilyl group enables covalent bonding to oxide surfaces (e.g., SiO₂, Fe₃O₄). Key steps include:

- Silane Hydrolysis : Pre-treat the compound in acidic methanol (pH 4–5) to activate Si-O bonds .

- Grafting : React with nanoparticles (e.g., Fe₃O₄@SiO₂) at 60–80°C for 12–24 hours .

- Characterization :

- XPS : Confirm Si-O-M (M = nanoparticle metal) bonds (~102–104 eV for Si 2p) .

- Zeta Potential : Shift from negative to positive (~+30 mV) indicates successful quaternary ammonium grafting .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods due to methanol volatility (flash point: 11–15°C) .

- PPE : Nitrile gloves and goggles to prevent skin/eye contact (H314/H319 hazards) .

- Storage : Flammables cabinet (<23°C) in tightly sealed glass containers to prevent moisture ingress .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions (reacts exothermically with water) .

Application-Specific Challenges

Q. How does the compound’s structure influence its performance in solid-state electrolytes for zinc-air batteries?

- Methodological Answer : The long alkyl chain (C18) enhances ionic conductivity by forming ion-conducting channels, while the silane group stabilizes the electrolyte-nanocellulose interface. Key findings:

Data Validation and Reproducibility

Q. What strategies ensure reproducibility when using this compound in nanomaterial synthesis?

- Methodological Answer :

- Batch Consistency : Source compounds with ≤5% variability in silane content (verified via ²⁹Si NMR) .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track silane hydrolysis in real time .

- Collaborative Benchmarking : Cross-validate results with independent labs using standardized protocols (e.g., ISO 20743 for antibacterial surface testing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.